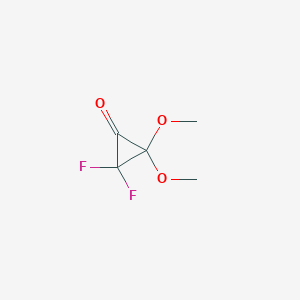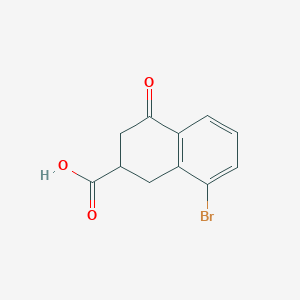
8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a brominated derivative of tetrahydronaphthalene. This compound is characterized by the presence of a bromine atom at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position of the tetrahydronaphthalene ring system. It is a white solid and is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the bromination of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the keto group can lead to the formation of alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and keto group play crucial roles in its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
8-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Chlorine atom instead of bromine, leading to variations in chemical properties and biological activities.
8-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid:
Uniqueness: The presence of the bromine atom in 8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its chloro and iodo counterparts.
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
8-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9BrO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-3,6H,4-5H2,(H,14,15) |
InChI Key |
DHXXBKVYAHNSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



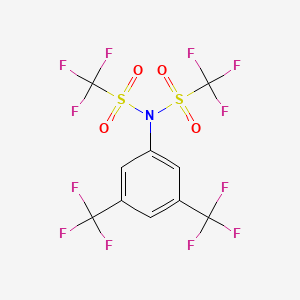
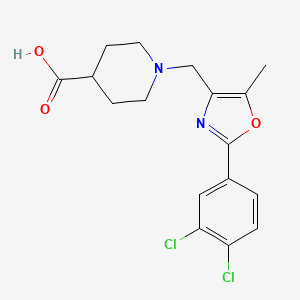
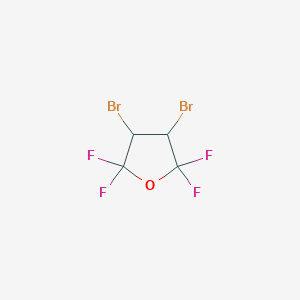
![1-{(2'R,3'R)-4'-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5'-methyl-2',3'-dihydro-2,3'-bifuran-2'-yl}ethanone](/img/structure/B12858166.png)
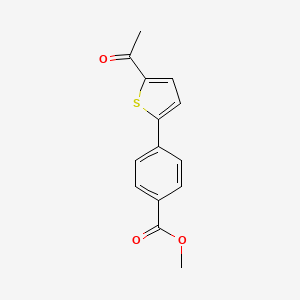
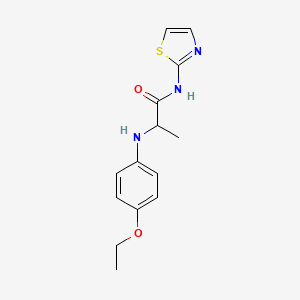
![N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide](/img/structure/B12858193.png)
![2'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858200.png)
